3-fluoro-N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide
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Overview
Description
3-fluoro-N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide is a complex organic compound that features a piperazine ring substituted with fluorophenyl and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 4-(2-fluorophenyl)piperazine, which can be synthesized by reacting 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride under reflux conditions . The resulting 4-(2-fluorophenyl)piperazine is then reacted with 3-(benzenesulfonyl)benzoic acid chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-fluoro-N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl groups are known to interact with various receptors and enzymes, potentially modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-(2-fluorophenyl)piperazine: A precursor in the synthesis of the target compound.
N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide: A structurally similar compound with potential differences in biological activity.
Uniqueness
3-fluoro-N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide is unique due to the presence of multiple fluorine atoms, which can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-fluoro-N-[3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2N3O3S/c24-18-6-4-8-20(16-18)32(30,31)26-19-7-3-5-17(15-19)23(29)28-13-11-27(12-14-28)22-10-2-1-9-21(22)25/h1-10,15-16,26H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOWRPRDGVGFJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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